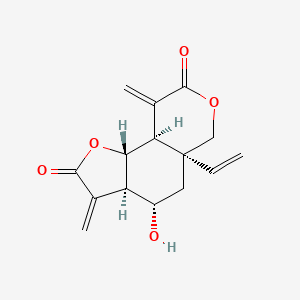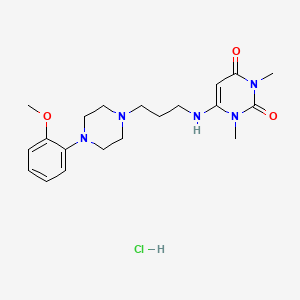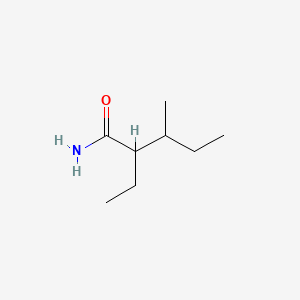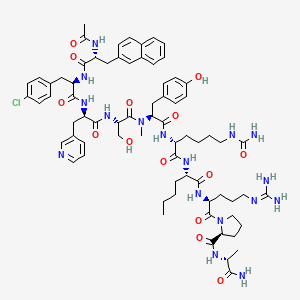
Vernolepin
Vue d'ensemble
Description
Vernolepin is a sesquiterpene lactone isolated from the dried fruit of Vernonia amygdalina . It shows platelet anti-aggregating properties and is also an irreversible DNA polymerase inhibitor, hence it may have antitumor properties .
Molecular Structure Analysis
This compound has a complex molecular structure with the chemical formula C15H16O5 . The molecule contains a total of 38 bonds, including 22 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, and 1 five-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in several papers . These reactions are complex and involve multiple steps, which are detailed in the referenced papers.Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.28454 g/mol . It has a complex structure with several functional groups, including esters and hydroxyl groups . The physical and chemical properties of this compound are likely to be influenced by these functional groups.Applications De Recherche Scientifique
Plant Growth Inhibition
Vernolepin, a sesquiterpenoid dilactone obtained from Vernonia hymenolepis, has been identified as a reversible inhibitor of plant growth. In studies involving wheat coleoptile sections, it was found that concentrations ranging from 5 to 50 micrograms per milliliter could inhibit extension growth by 20 to 80 percent. This inhibition did not affect the normal appearance of the tissues or their respiration. Intriguingly, if these inhibited sections are washed and then treated with indole-3-acetic acid, they respond to the auxin, but the degree of elongation depends on the duration of prior treatment with this compound. This suggests a non-competitive interaction between this compound and the auxin (Sequeira, Hemingway, & Kupchan, 1968).
Pharmacological Properties
This compound has demonstrated various pharmacological properties. For instance, it exhibits competitive antagonism against histamine in guinea pig ileum and shows both antiaggregating and disaggregating activity against rabbit platelet aggregation. These reactions are time-dependent and occur at concentrations between 5 X 10^(-6) to 1 X 10^(-5) g/ml (Laekeman et al., 1983).
Antiplatelet Activity
This compound also exhibits antiplatelet properties. It was found to have a "stabilizing" effect during freeze-thawing of platelets, inhibited platelet aggregation induced by various agents like arachidonic acid, ADP, and collagen, and interfered with ATP-release. Electromicroscopy studies showed that this compound protects platelets against adhesion and has a disaggregating effect. These activities are time-dependent and show a steep dose-response relationship, with a concentration of 1×10^(-5) g/ml appearing to be optimal (Laekeman, Clerck, Vlietinck, & Herman, 1985).
Effect on Glycogen Synthase
Research has shown that this compound can inactivate the enzyme glycogen synthase, which is purified from rabbit muscle. This inactivation involves the formation of thioethers through a reaction with thiol compounds. The inactivation is kinetically pseudo-first-order and biphasic, indicating the formation of partially active enzyme species (Smith, Larner, Thomas, & Kupchan, 1972).
Role in Cellular Metabolism and Antineoplastic Action
This compound has been studied for its antineoplastic properties, particularly in the context of depleting glutathione in murine tumor cells, leading to cell lysis. This process is enhanced by cystine in the culture medium and involves the generation of hydrogen peroxide. Inhibition of enzymes like glutathione disulfide reductase and catalase synergistically augments cytolysis by this compound. This suggests a role for cellular uptake of disulfides in generating intracellular oxidant stress, an important factor in injury to glutathione-depleted cells (Arrick, Griffo, Cohn, & Nathan, 1985).
Synthesis and Chemical Studies
Considerable research has focused on the synthesis of this compound and related compounds. Various strategies and techniques have been developed to synthesize this compound and its derivatives, which have important implications for both understanding its chemical structure and potential therapeutic applications. These studies have contributed significantly to the field of organic chemistry and pharmacology (Barrero, Oltra, & Álvarez, 1959).
Mécanisme D'action
Propriétés
IUPAC Name |
(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-4-hydroxy-3,9-dimethylidene-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-15-5-9(16)10-7(2)14(18)20-12(10)11(15)8(3)13(17)19-6-15/h4,9-12,16H,1-3,5-6H2/t9-,10+,11+,12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYQXAXVZGMFNW-MVIRXUPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075146 | |
| Record name | Vernolepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18542-37-5, 59598-29-7 | |
| Record name | (3aR,4S,5aR,9aR,9bR)-5a-Ethenyloctahydro-4-hydroxy-3,9-bis(methylene)-2H-furo[2,3-f][2]benzopyran-2,8(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vernolepin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vernolepin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059598297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vernolepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERNOLEPIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09S3QZL7WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VERNOLEPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6640X1BVDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)
![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)











